Chain-Length-Dependent Antiviral Activity: Butyl-Linker Analog Falls Outside the Active SAR Window Defined by 2-Carbon Ethyl-Linker Compounds
In the foundational 2003 study by Petrov et al., the 9-(aryloxyalkyl)adenine series was evaluated for antiviral activity. The 9-(2-phenoxyethyl)adenine series demonstrated high in vitro reactivity against human cytomegaloviruses, and the 9-(2-benzyloxyethyl)adenine series exhibited anti-HIV-1 activity. Critically, the authors explicitly concluded that compounds with shorter or longer alkyl chains than the two-carbon ethyl spacer, as well as those lacking terminal aromatic fragments, do not possess antiviral activity [1]. The target compound 9-[4-(phenylmethoxy)butyl]adenine (CAS 121683-05-4), with its four-carbon butyl chain, falls within this inactive, longer-chain category. This represents a discrete, experimentally defined SAR boundary rather than a gradual potency decline.
| Evidence Dimension | In vitro antiviral activity (presence vs. absence as function of N9-alkyl chain length) |
|---|---|
| Target Compound Data | 9-[4-(phenylmethoxy)butyl]adenine (butyl linker, n=4): No antiviral activity (inferred from class SAR) [1] |
| Comparator Or Baseline | 9-(2-phenoxyethyl)adenine (ethyl linker, n=2): Active against CMV in vitro; 9-(2-benzyloxyethyl)adenine (ethyl linker, n=2): Active against HIV-1 in vitro [1] |
| Quantified Difference | Qualitative binary outcome: active (ethyl linker) vs. inactive (butyl linker). No IC50 values reported for the butyl analog due to inactivity. |
| Conditions | In vitro antiviral assays; specific viral strains and cell lines as described in the primary publication (Petrov et al., Chem. Heterocycl. Compd., 2003). |
Why This Matters
For procurement decisions, this SAR boundary defines the compound's primary utility: it serves as a definitive negative control or as a chain-length probe in SAR studies, not as a candidate for direct antiviral screening.
- [1] Petrov, V. I., Ozerov, A. A., Novikov, M. S., Pannecouque, C., Balzarini, J., & De Clercq, E. (2003). 9-(2-Aryloxyethyl) Derivatives of Adenine – a New Class of Non-nucleosidic Antiviral Agents. Chemistry of Heterocyclic Compounds, 39(9), 1218–1226. View Source
